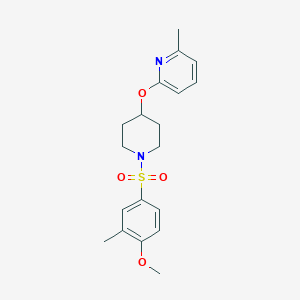
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyridine family of compounds and is known for its unique properties that make it a valuable tool for researchers in various fields.
Scientific Research Applications
Fluorescent Properties and Laser Dyes
One study focused on the synthesis and photophysical properties of 4-arylpyridines, many of which are methoxy substituted. These compounds, including derivatives similar in structure to the one you're interested in, were prepared for their potential use as fluorescent probes and laser dyes. The research found that selected compounds exhibited efficient fluorescent properties and lasing capabilities in specific nm ranges, indicating their potential application in laser technology and fluorescence microscopy (Kelley et al., 2001).
Antioxidant and Antimicrobial Potential
Another study described the synthesis and biological evaluation of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, revealing their antioxidant and antimicrobial potential. The synthesized compounds, which share a core structural motif with the compound of interest, demonstrated promising activity against various bacterial and fungal strains, as well as significant antioxidant properties. This suggests potential applications in developing new antimicrobial agents and antioxidants (Harini et al., 2014).
Antibacterial Evaluation
A series of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives were synthesized and evaluated for their antibacterial properties. These compounds, which include structural elements related to the compound , showed valuable antibacterial activities. This research underscores the utility of such compounds in the development of new antibacterial agents, highlighting their significance in addressing antibiotic resistance (Aziz‐ur‐Rehman et al., 2017).
Antiproliferative Activity
Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, including those with piperidine moieties, showed that certain compounds exhibited antiproliferative activity in rat C6 glioma cells. These findings suggest potential applications in cancer research, particularly in exploring new therapeutic agents for tumor treatment and therapy (Berardi et al., 2005).
properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-13-17(7-8-18(14)24-3)26(22,23)21-11-9-16(10-12-21)25-19-6-4-5-15(2)20-19/h4-8,13,16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBQXGRAHAHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)
![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)
![4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride](/img/structure/B2567636.png)

![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567638.png)
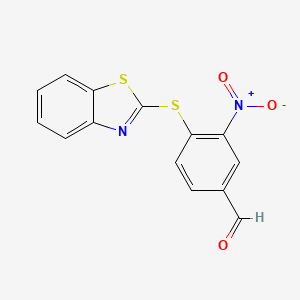

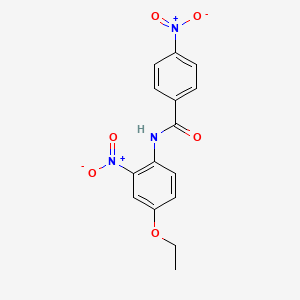
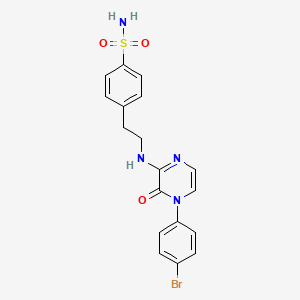
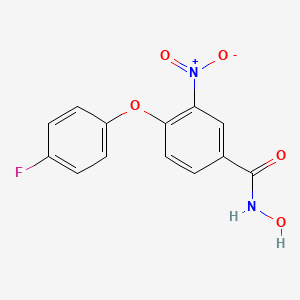
![8-(2-((3-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567648.png)
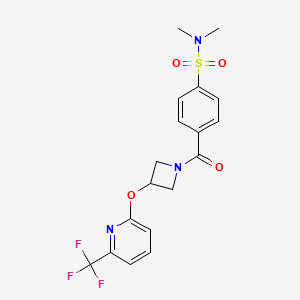
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567656.png)